molecular formula C15H26N2O3 B2474296 Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate CAS No. 2243513-67-7

Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B2474296
CAS No.: 2243513-67-7
M. Wt: 282.384
InChI Key: LEGGCJMRRZVBND-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[211]hexane-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[211]hexane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include tert-butyl chloroformate, amines, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-({1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-4-yl}methyl)carbamate
  • Tert-butyl N-({1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-4-yl}methyl)carbamate

Uniqueness

Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1’-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-12(2,3)19-11(18)17-7-5-15(6-8-17)14(16)9-13(4,10-14)20-15/h5-10,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGGCJMRRZVBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)CCN(CC3)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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